



In-Depth Technical Guide: 5-(Benzyloxy)pyridine-2-carboxylic Acid

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Compound of Interest

5-(Benzyloxy)pyridine-2-carboxylic acid

Cat. No.:

B1289364

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CAS Number: 74386-55-3

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This technical guide provides a detailed overview of **5-(Benzyloxy)pyridine-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates essential physicochemical data, outlines a potential synthetic pathway, and explores its putative biological activity, with a focus on its role as a potential enzyme inhibitor.

Core Physicochemical Properties

5-(Benzyloxy)pyridine-2-carboxylic acid is a pyridine derivative characterized by a benzyloxy substituent at the 5-position and a carboxylic acid group at the 2-position. Its core properties are summarized below for easy reference.



Property	Value	Reference
CAS Number	74386-55-3	[1]
Molecular Formula	C13H11NO3	
Molecular Weight	229.24 g/mol	_
IUPAC Name	5-(Benzyloxy)pyridine-2- carboxylic acid	
Synonyms	5-(Phenylmethoxy)pyridine-2- carboxylic acid	
Melting Point	133-137 °C	[2]
Appearance	Solid (form may vary)	
Solubility	Data not available	_

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **5-(Benzyloxy)pyridine-2-carboxylic acid**. While specific experimental spectra for this compound are not readily available in the public domain, typical chemical shifts for similar structures can be predicted.

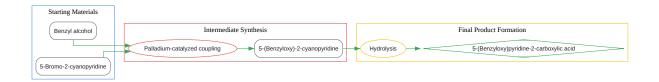
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic protons, and the aromatic protons of the benzyl group, in addition to a downfield signal for the carboxylic acid proton.
- 13C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the benzyl group, the benzylic carbon, and the carboxylic acid carbonyl carbon.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Reactivity



While a specific, experimentally validated protocol for the synthesis of **5-(Benzyloxy)pyridine-2-carboxylic acid** is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 5-hydroxypyrimidine-2-carboxylic acid.[3] A potential pathway could involve the hydrolysis of a 5-(benzyloxy)-2-cyanopyridine precursor.

Potential Synthetic Workflow



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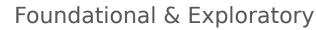
Caption: Potential synthetic workflow for **5-(Benzyloxy)pyridine-2-carboxylic acid**.

This proposed synthesis begins with a palladium-catalyzed coupling reaction between 5-bromo-2-cyanopyridine and benzyl alcohol to form the key intermediate, 5-(benzyloxy)-2-cyanopyridine. Subsequent hydrolysis of the nitrile group would then yield the final product, 5-(benzyloxy)pyridine-2-carboxylic acid. The specific reaction conditions, including catalysts, bases, solvents, and temperatures, would require experimental optimization.

Biological Activity and Therapeutic Potential

Pyridine carboxylic acid derivatives are a well-established class of compounds with diverse biological activities. Notably, certain pyridine-2-carboxylic acids have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[4] These enzymes play a critical role in the cellular response to hypoxia by regulating the stability of hypoxia-inducible factor (HIF).

Prolyl Hydroxylase Inhibition and the HIF Pathway

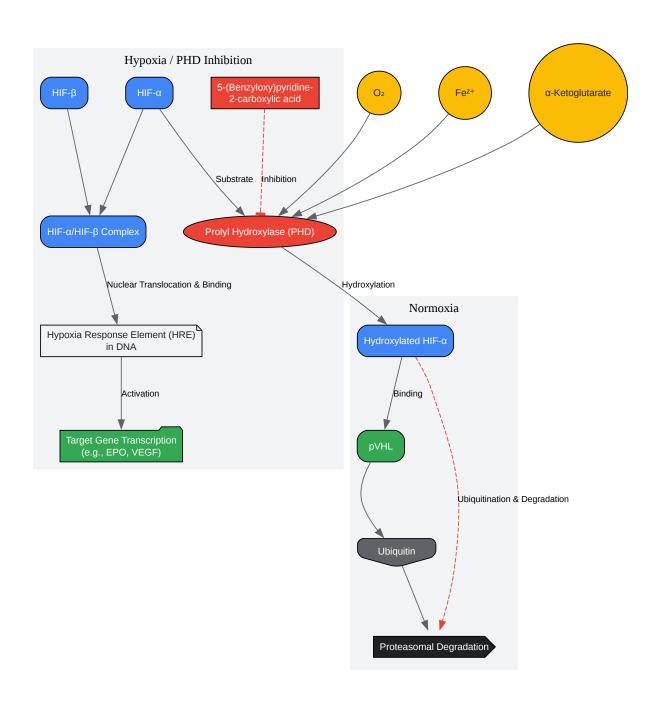






The inhibition of PHD enzymes prevents the hydroxylation of HIF- α subunits, leading to their stabilization and subsequent activation of downstream genes involved in erythropoiesis, angiogenesis, and cell metabolism.[5] This mechanism of action is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease.





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Caption: The HIF- 1α signaling pathway and the role of PHD inhibitors.



While direct experimental evidence for the inhibition of PHD enzymes by **5- (benzyloxy)pyridine-2-carboxylic acid** is not yet published, its structural similarity to known inhibitors suggests it as a candidate for investigation. Further studies are required to determine its specific inhibitory activity (e.g., IC₅₀ values) against the different PHD isoforms.

Experimental Protocols Prolyl Hydroxylase (PHD) Inhibition Assay

A common method to assess the inhibitory potential of a compound against PHD enzymes is through an in vitro hydroxylation assay. The following is a generalized protocol that can be adapted for testing **5-(benzyloxy)pyridine-2-carboxylic acid**.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **5- (benzyloxy)pyridine-2-carboxylic acid** against a specific PHD isoform (e.g., PHD2).

Materials:

- Recombinant human PHD enzyme
- Synthetic peptide substrate corresponding to a hydroxylation site of HIF-1 α (e.g., residues 556-574)
- Cofactors: Fe(II), 2-oxoglutarate, and ascorbate
- Assay buffer (e.g., Tris-HCl with stabilizers)
- 5-(Benzyloxy)pyridine-2-carboxylic acid (dissolved in a suitable solvent like DMSO)
- Detection reagents (e.g., specific antibody for hydroxylated HIF-1α and a secondary detection system, or mass spectrometry)
- Microplates

Procedure:

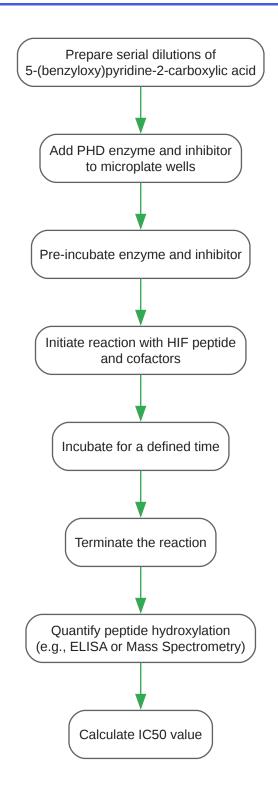
 Compound Preparation: Prepare a serial dilution of 5-(benzyloxy)pyridine-2-carboxylic acid in the assay buffer.



- Reaction Mixture: In the wells of a microplate, combine the assay buffer, recombinant PHD enzyme, and the test compound at various concentrations.
- Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for binding.
- Initiation of Reaction: Initiate the hydroxylation reaction by adding the HIF-1α peptide substrate and the cofactors (Fe(II), 2-oxoglutarate, and ascorbate).
- Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature.
- Termination: Stop the reaction, for example, by adding a chelating agent (e.g., EDTA) or by acidification.
- Detection: Quantify the extent of peptide hydroxylation. This can be achieved through various methods, including:
 - Antibody-based detection (e.g., ELISA, AlphaScreen): Use an antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.
 - Mass Spectrometry: Directly measure the mass shift corresponding to the hydroxylation of the peptide substrate.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Experimental Workflow for PHD Inhibition Assay





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Caption: General experimental workflow for a PHD inhibition assay.

Conclusion



5-(Benzyloxy)pyridine-2-carboxylic acid is a compound with significant potential for further investigation in the field of drug discovery, particularly in the context of prolyl hydroxylase inhibition. This technical guide provides a foundational understanding of its properties, a potential synthetic strategy, and a framework for evaluating its biological activity. Further experimental work is necessary to fully elucidate its spectroscopic characteristics, optimize its synthesis, and confirm its therapeutic potential.

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